molecular formula C20H30O3 B1254485 Nanolobatin B

Nanolobatin B

Cat. No. B1254485
M. Wt: 318.4 g/mol
InChI Key: ZADUJBOYWSBTGW-JQVHTRMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanolobatin B is a natural product found in Sinularia nanolobata with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Identification and Structural Elucidation : Nanolobatin B is one of the new diterpenoids identified from the soft coral Sinularia nanolobata, along with other compounds like nanonorcaryophyllenes A and B, and nanolobatin C. The structural elucidation of these compounds was achieved through extensive spectroscopic analyses, and nanolobatin B was distinguished for its unique chemical structure (Ahmed et al., 2004).

Applications in Biomedical Research

  • Cytotoxicity Studies : The research also explored the cytotoxic effects of these compounds, including nanolobatin B, against a limited panel of cancer cell lines. Such studies are critical in the field of oncology for identifying potential therapeutic agents (Ahmed et al., 2004).

Broader Implications in Nanotechnology and Nanomedicine

  • Nanotechnology in Medicine : While not directly related to nanolobatin B, the development of nanotechnology and its applications in medicine, such as drug delivery systems and molecular imaging, are part of a broader context within which the potential uses of nanolobatin B can be explored (Sahoo & Labhasetwar, 2003).
  • Nanocatalysis : Nanocatalysis is an example of how nanotechnology is applied in both academic and industrial research, potentially offering insights into how nanolobatin B could be used in various industrial applications (Olveira et al., 2014).
  • Nanocellulose Applications : The applications of nanocellulose in biomedical engineering and material science may provide a framework for understanding how nanolobatin B can be utilized in similar fields (Abitbol et al., 2016).

properties

Product Name

Nanolobatin B

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-1-[(1S,4S,6S,10R,12S)-4,12-dimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-12-yl]-4-hydroxy-4-methylpent-2-en-1-one

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-20(5,23-17)11-8-15-14(13)12-19(15,4)16(21)9-10-18(2,3)22/h9-10,14-15,17,22H,1,6-8,11-12H2,2-5H3/b10-9+/t14-,15-,17-,19-,20-/m0/s1

InChI Key

ZADUJBOYWSBTGW-JQVHTRMZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H](C[C@]3(C)C(=O)/C=C/C(C)(C)O)C(=C)CC[C@@H]1O2

Canonical SMILES

CC12CCC3C(CC3(C)C(=O)C=CC(C)(C)O)C(=C)CCC1O2

synonyms

nanolobatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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